(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromene core with a pyridine and phenyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the pyridine and phenyl groups through various coupling reactions. The final step often involves the formation of the imine bond under specific conditions, such as using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Chromene derivatives have shown promise in various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine
In medicine, research focuses on the compound’s potential to act as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxylic acid
- (2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting biological activity. The presence of the imine group, along with the chromene core and pyridine ring, contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-(3-propan-2-ylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16(2)18-8-6-9-20(13-18)27-25-21(14-19-7-4-5-10-22(19)30-25)24(29)28-23-12-11-17(3)15-26-23/h4-16H,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLGWLTSLWYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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